This compound can be classified under:
The synthesis of (3-Fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone can be achieved through several methods, typically involving the following steps:
Technical parameters such as temperature, pH, and reaction time are critical during synthesis. Typical conditions might involve refluxing the reaction mixture in an organic solvent like ethanol or methanol.
The molecular structure of (3-Fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone can be analyzed through various techniques:
Key structural features include:
(3-Fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone can participate in various chemical reactions:
These reactions can be influenced by factors such as solvent choice and temperature.
The mechanism of action for (3-Fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone in biological systems is likely related to its ability to interact with specific receptors or enzymes. For instance:
Quantitative structure–activity relationship studies could provide insights into how modifications to its structure affect biological activity.
Key physical and chemical properties include:
Analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide information on thermal stability and phase transitions.
(3-Fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone has potential applications in:
The compound (3-Fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone represents a structurally complex molecule incorporating multiple heterocyclic systems central to modern medicinal chemistry. Its systematic IUPAC name precisely defines the connectivity: a central methanone group bridges a 3-fluorophenyl ring and a nitrogen (N1) of the pyrrolidine ring, while the oxygen atom (O) at the pyrrolidine's 3-position connects to the pyridine ring at carbon 4 (C4). The molecular formula is C₁₆H₁₅FN₂O₂, corresponding to a molecular weight of 286.30 g/mol [2].
The core structure features three distinct components:
The spatial arrangement allows for significant three-dimensionality despite the presence of aromatic systems. The pyrrolidine ring, particularly at the chiral 3-position bearing the pyridyloxy substituent, can theoretically exist as enantiomers, though stereochemical data for this specific compound requires further investigation. The molecule's SMILES representation (O=C(c1cccc(F)c1)N1CCC(Oc2ccncc2)C1
) accurately captures the atomic connectivity [2].
Table 1: Key Structural and Physicochemical Properties
Property | Value/Descriptor | Source |
---|---|---|
Systematic Name | (3-Fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone | [2] |
CAS Registry Number | 2034249-23-3 | [2] |
Molecular Formula | C₁₆H₁₅FN₂O₂ | [2] |
Molecular Weight | 286.30 g/mol | [2] |
Key Structural Features | Fluorophenyl, Pyrrolidine, Pyridyl Ether | [2] [3] |
SMILES Notation | O=C(c1cccc(F)c1)N1CCC(Oc2ccncc2)C1 | [2] |
Pyrrolidine-pyridine hybrids constitute a privileged scaffold in drug discovery due to their balanced physicochemical properties and target engagement capabilities. The pyrrolidine ring offers conformational constraint and sp³-rich character, enhancing binding specificity to biological targets compared to flat aromatic systems. Its nitrogen atom facilitates hydrogen bond acceptance or protonation, potentially enhancing solubility and target interactions under physiological conditions. The pyridine ring, a ubiquitous motif in pharmaceuticals, contributes hydrogen-bond accepting capability, moderate basicity, and enhanced metabolic stability compared to phenyl rings. Its presence often improves pharmacokinetic properties and membrane permeability [3] [10].
Specifically, the ether linkage connecting the pyridine to the pyrrolidine (forming the 3-(pyridin-4-yloxy)pyrrolidine subunit) introduces structural novelty and functional diversity. This linkage provides rotational freedom while maintaining electronic communication between the rings. Such hybrid structures have demonstrated significant potential across therapeutic areas:
Table 2: Biological Relevance of Key Structural Components in Hybrid Scaffolds
Structural Element | Pharmacological Contributions | Therapeutic Implications |
---|---|---|
Pyrrolidine Ring | Conformational constraint; Sp³ character; H-bond acceptor/donor capability | Target selectivity; Improved solubility |
Pyridine Ring (4-position) | Moderate basicity; Metabolic stability; H-bond acceptance | Enhanced bioavailability; Target engagement with heme/metalloenzymes |
Ether Linkage | Rotational flexibility; Electronic modulation | Adaptability in binding pockets |
Methanone Bridge | Planar carbonyl; Rigid connection point | Defined spatial orientation of pharmacophores |
The positioning of the pyridine nitrogen at the 4-position (para) rather than 2- or 3- positions is significant. This orientation influences the molecule's dipole moment, electron distribution, and hydrogen-bonding geometry, potentially altering target affinity and selectivity. Substitutions on the pyridine ring, such as trifluoromethyl groups (e.g., in analog (2-Chloro-4-fluorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone), profoundly impact bioactivity by enhancing metabolic stability and lipophilicity (logP) [9]. Replacing the fluorophenyl group with chlorophenyl or methoxyphenyl systems alters steric and electronic parameters, thereby modulating affinity for targets like tubulin or neurotransmitter receptors. These SAR trends highlight the critical role of aromatic ring substitutions in optimizing desired biological effects [3] [7] [9].
The 3-fluorophenyl group is not a passive structural element but a key modulator of the molecule's physicochemical and biological profile. Fluorine introduction, particularly at the meta position of the phenyl ring, delivers several advantages critical for drug development:
Fluorinated aromatic rings are extensively utilized in pharmaceuticals targeting CNS disorders, oncology, and infectious diseases due to their ability to enhance blood-brain barrier penetration and target affinity. The specific choice of meta-fluorination in this compound suggests design considerations aimed at optimizing electronic effects without introducing excessive steric bulk near the methanone linker, which could hinder binding in a narrow pocket. Compared to ortho-fluorination, the meta position offers reduced risk of conformational distortion, while compared to para-fluorination, it provides less dramatic electronic modulation, potentially representing a balanced approach [4] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1